molecular formula C8H10N2O3 B13658196 1-(2-Amino-4-nitrophenyl)ethanol

1-(2-Amino-4-nitrophenyl)ethanol

Cat. No.: B13658196
M. Wt: 182.18 g/mol
InChI Key: NULVUFHLKHIMCS-UHFFFAOYSA-N
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Description

1-(2-Amino-4-nitrophenyl)ethanol (CAS: Not explicitly provided; molecular formula: C₈H₁₀N₂O₃) is a nitroaromatic compound featuring an ethanol group (-CH₂CH₂OH) attached to a benzene ring substituted with an amino (-NH₂) group at position 2 and a nitro (-NO₂) group at position 2. This compound is hypothesized to serve as an intermediate in pharmaceuticals or dyes, similar to related aminonitrophenol derivatives .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(2-amino-4-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-5,11H,9H2,1H3

InChI Key

NULVUFHLKHIMCS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)[N+](=O)[O-])N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-4-aminophenol using a reducing agent such as sodium borohydride in the presence of ethanol. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-nitro-4-aminophenol. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions. The reaction is carried out in a solvent like ethanol or methanol to facilitate the dissolution of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Oxidation: The ethanol side chain can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like N-alkylated or N-acylated products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Alkyl halides or acyl chlorides, basic conditions.

Major Products Formed:

    Reduction: 1-(2-Amino-4-aminophenyl)ethanol.

    Oxidation: 1-(2-Amino-4-nitrophenyl)acetic acid.

    Substitution: N-alkylated or N-acylated derivatives of this compound.

Scientific Research Applications

1-(2-Amino-4-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit the growth of microorganisms by interfering with their metabolic processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-(2-Amino-4-nitrophenyl)ethanol but differ in substituent positions or functional groups:

Compound Name Molecular Formula Key Structural Features
This compound C₈H₁₀N₂O₃ -NH₂ (position 2), -NO₂ (position 4), -CH₂CH₂OH (position 1)
2-Amino-4-nitrophenol C₆H₆N₂O₃ -NH₂ (position 2), -NO₂ (position 4), -OH (position 1)
HC Yellow No. 5 C₈H₁₁N₃O₃ -NH₂ (position 2), -NO₂ (position 4), -NH-CH₂CH₂OH (position 1)
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ -NH₂ (position 2), -NO₂ (position 6), -COCH₃ (position 1)

Key Differences :

  • Functional Groups: this compound contains a primary alcohol (-CH₂CH₂OH), whereas HC Yellow No. 5 has an ethanolamine group (-NH-CH₂CH₂OH), making it a hair dye ingredient .
  • Substituent Positions: The nitro group in 1-(2-Amino-6-nitrophenyl)ethanone is at position 6 instead of 4, altering its electronic and steric properties .

Physical and Chemical Properties

Property This compound 2-Amino-4-nitrophenol HC Yellow No. 5 1-(2-Amino-6-nitrophenyl)ethanone
Molecular Weight 194.18 (calculated) 154.12 197.19 180.16
Melting Point Not reported 143°C 133–135°C Not reported
Solubility Likely ethanol-soluble Ethanol-soluble Not specified Not specified
Density Not reported Not reported 1.439 g/cm³ Not reported

Notes:

  • The absence of direct data for this compound necessitates inferences from analogs. For instance, the ethanol group may enhance solubility in polar solvents compared to phenol derivatives like 2-Amino-4-nitrophenol .
  • HC Yellow No. 5’s higher molecular weight and ethanolamine group contribute to its stability in cosmetic formulations .
This compound :
  • Applications: Likely used as a synthetic intermediate for pharmaceuticals or dyes, analogous to co-crystals involving 2-Amino-4-nitrophenol in drug development .
  • Safety: No direct data, but structurally similar compounds (e.g., HC Yellow No. 5) show low acute toxicity and minimal dermal absorption .
HC Yellow No. 5 :
  • Applications: Direct hair dye with minimal carcinogenic risk; used at concentrations ≤ 2% in cosmetics .
  • Safety: LD₅₀ (rats) = 555.56 mg/kg; non-mutagenic and non-sensitizing in standard assays .
1-(2-Amino-6-nitrophenyl)ethanone :

Research Findings and Industrial Relevance

  • Pharmaceutical Co-Crystals: 2-Amino-4-nitrophenol forms co-crystals with 1-(2,4,6-trihydroxyphenyl)ethanone, demonstrating enhanced crystallinity and solubility for drug formulation .
  • Dye Chemistry: HC Yellow No. 5’s safety in cosmetics is well-established, with regulatory approvals under EC and CLP frameworks .
  • Synthetic Versatility: Ethanol and ethanone derivatives of aminonitrophenyl compounds are pivotal in synthesizing piperidine and benzoxazinone scaffolds, as seen in and .

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